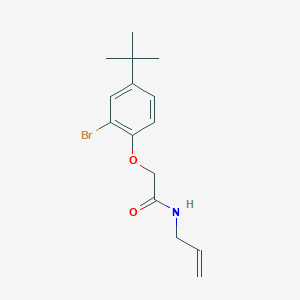![molecular formula C17H16N2O3S B296305 3-(3,4-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole](/img/structure/B296305.png)
3-(3,4-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of thiosemicarbazides with aldehydes under specific conditions. One common method includes the use of tosyl chloride and pyridine as reagents to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfanylmethyl group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes like thymidylate synthase or histone deacetylase, inhibiting their activity and thereby affecting cellular processes . The compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole include other oxadiazole derivatives such as:
3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: Known for its anti-Parkinson’s activity.
1,3,4-oxadiazole derivatives: These compounds exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-9-8-12(10-15(14)21-2)17-18-16(22-19-17)11-23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
BCBDROXBMRHYCN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
